molecular formula C9H9BrN4 B13660855 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13660855
M. Wt: 253.10 g/mol
InChI Key: CIAOWQLUNCDHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-substituted methylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-3-methylbenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenyl-1H-1,2,4-triazole: Lacks the bromo and methyl groups, resulting in different chemical properties.

    5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a bromo group, leading to variations in reactivity and applications.

    5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole: The position of the methyl group is different, affecting the compound’s steric and electronic properties.

Uniqueness

5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-(2-bromo-3-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9BrN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

CIAOWQLUNCDHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NN2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.